molecular formula C7H4Cl2N2 B1357787 5,6-Dichloro-2-methylpyridine-3-carbonitrile CAS No. 66122-95-0

5,6-Dichloro-2-methylpyridine-3-carbonitrile

Cat. No.: B1357787
CAS No.: 66122-95-0
M. Wt: 187.02 g/mol
InChI Key: ZCGWTNSBGVYKSQ-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methylpyridine-3-carbonitrile is a chemical compound with the molecular formula C7H4Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5th and 6th positions, a methyl group at the 2nd position, and a nitrile group at the 3rd position. This compound is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-methylpyridine-3-carbonitrile typically involves the chlorination of 2-methylpyridine-3-carbonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a flow reactor, which allows for better control over reaction parameters and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Scientific Research Applications

5,6-Dichloro-2-methylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-methylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the nitrile group can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2-methylpyridine-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the nitrile group makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

5,6-dichloro-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c1-4-5(3-10)2-6(8)7(9)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGWTNSBGVYKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604665
Record name 5,6-Dichloro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66122-95-0
Record name 5,6-Dichloro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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